(3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate
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Overview
Description
The compound (3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclopentafuran ring system, a phenoxybutenone moiety, and a benzoate ester group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate typically involves multiple steps, including the formation of the cyclopentafuran ring, the introduction of the phenoxybutenone moiety, and the esterification with benzoic acid. Key steps may include:
Cyclopentafuran Ring Formation: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.
Introduction of Phenoxybutenone Moiety: This step may involve the use of a Wittig reaction to form the enone, followed by phenoxylation.
Esterification: The final step involves the esterification of the intermediate compound with benzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxybutenone moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the enone group, converting it to the corresponding alcohol.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxybutenone moiety.
Reduction: Alcohol derivatives of the enone group.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique chemical properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features suggest it could participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl acetate
- (3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl propionate
Uniqueness
The uniqueness of (3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H22O6 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxo-4-phenoxybut-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
InChI |
InChI=1S/C24H22O6/c25-17(15-28-18-9-5-2-6-10-18)11-12-19-20-13-23(26)29-22(20)14-21(19)30-24(27)16-7-3-1-4-8-16/h1-12,19-22H,13-15H2/b12-11+/t19-,20-,21-,22+/m1/s1 |
InChI Key |
MSLKSGJPVJYHJO-JWVPBWIXSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/C(=O)COC4=CC=CC=C4 |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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